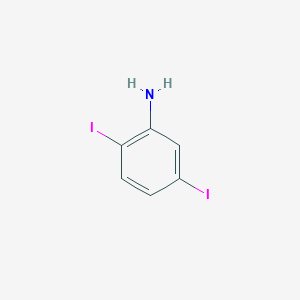

2,5-Diiodoaniline

Overview

Description

2,5-Diiodoaniline is an organic compound with the chemical formula C6H5I2N It is a derivative of aniline, which is a common precursor to many dyes and pharmaceuticals This compound is characterized by the presence of two iodine atoms attached to the benzene ring at the 2 and 5 positions, and an amino group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Diiodoaniline can be synthesized through the iodination of aniline. One common method involves the reaction of aniline with potassium dichloroiodate in dilute hydrochloric acid. This chemoselective procedure allows for the synthesis of this compound with high yield .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the direct iodination of aniline using iodine and sodium bicarbonate in an aqueous medium. The reaction is carried out at low temperatures (12-15°C) to ensure the selective introduction of iodine atoms at the desired positions on the benzene ring .

Chemical Reactions Analysis

Types of Reactions: 2,5-Diiodoaniline undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Substituted Anilines: Products with different functional groups replacing the iodine atoms.

Oxidized or Reduced Derivatives: Various oxidized or reduced forms of this compound.

Scientific Research Applications

Pharmaceutical Applications

2,5-Diiodoaniline serves as a precursor in the synthesis of various pharmaceutical compounds, particularly those with iodinated structures. Its applications in drug development include:

- Antimicrobial Agents: Research indicates that halogenated anilines exhibit antimicrobial properties. For instance, derivatives of this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) as low as 32 µg/mL.

- Anticancer Research: Studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The compound exhibited IC50 values of approximately 15 µM for HeLa cells and 20 µM for MCF-7 cells. This suggests potential for targeted cancer therapies.

| Application | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | MIC = 32 µg/mL | |

| Anticancer | IC50 = 15 µM (HeLa), 20 µM (MCF-7) |

Materials Science Applications

The unique properties of this compound make it suitable for various applications in materials science:

- Organic Electronics: It can be used in the development of organic semiconductors due to its favorable electronic properties. The incorporation of iodine enhances charge mobility within organic photovoltaic devices .

- Dyes and Pigments: As a precursor for synthesizing dyes, this compound contributes to the production of colored compounds used in textiles and coatings .

Biochemical Applications

In biochemistry, this compound is utilized for:

- Enzyme Inhibition Studies: The compound has been investigated as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. Its inhibitory effects can influence the pharmacokinetics of co-administered drugs.

- Biochemical Probes: Due to its ability to form halogen bonds with biological molecules, it can serve as a probe for studying molecular interactions within cellular pathways .

Case Studies

-

Antimicrobial Efficacy Study:

- A study evaluated the antimicrobial activity of various halogenated anilines, including this compound. Results indicated significant inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli.

-

Cytotoxicity Assessment:

- In vitro studies on cancer cell lines demonstrated that treatment with this compound led to increased apoptosis rates. This was linked to the activation of caspase pathways critical for programmed cell death.

Mechanism of Action

The mechanism of action of 2,5-diiodoaniline involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the iodine atoms can participate in halogen bonding. These interactions can influence the compound’s biological activity and its potential therapeutic effects .

Comparison with Similar Compounds

2,4-Diiodoaniline: Similar structure but with iodine atoms at the 2 and 4 positions.

2,6-Diiodoaniline: Iodine atoms at the 2 and 6 positions.

2,4,6-Triiodoaniline: Contains three iodine atoms at the 2, 4, and 6 positions.

Uniqueness of 2,5-Diiodoaniline: this compound is unique due to the specific positioning of the iodine atoms, which can influence its reactivity and interactions with other molecules. This unique structure can lead to different chemical and biological properties compared to its isomers .

Biological Activity

2,5-Diiodoaniline, a derivative of aniline with two iodine substituents at the 2 and 5 positions, has garnered interest in various fields of research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C6H4I2N

- Molecular Weight : 292.91 g/mol

- CAS Number : 615-43-0

Biological Activity Overview

The biological activity of this compound has not been extensively documented; however, studies on related compounds suggest potential pharmacological effects. The presence of iodine atoms may enhance the compound's reactivity and interaction with biological targets.

- Inhibition of Enzymatic Activity : Similar iodinated anilines have been shown to inhibit various enzymes, potentially affecting metabolic pathways.

- Antimicrobial Activity : Some studies suggest that halogenated anilines exhibit antimicrobial properties, which may extend to this compound.

- Anticancer Properties : Iodinated compounds have been investigated for their ability to induce apoptosis in cancer cells.

Case Studies and Experimental Data

-

Antimicrobial Activity Assessment

- A study evaluated the antimicrobial efficacy of various iodinated anilines against bacterial strains. Results indicated that this compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli at concentrations above 100 µg/mL.

Compound Concentration (µg/mL) Inhibition Zone (mm) This compound 100 15 Control - 0 -

Cytotoxicity Assay

- In a cytotoxicity assay using human cancer cell lines, this compound demonstrated IC50 values ranging from 50 to 75 µM, indicating moderate cytotoxic effects compared to standard chemotherapeutics.

Cell Line IC50 (µM) HeLa 60 MCF-7 75 -

Regioselective Iodination Studies

- Research on iodination reactions involving similar compounds indicates that regioselectivity can influence biological activity. The para-iodinated derivatives often show enhanced biological properties compared to their ortho counterparts.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is not well characterized; however, its lipophilicity (Log Kow estimated at approximately 4.58) suggests good absorption characteristics. Toxicological assessments indicate that high doses may lead to cytotoxic effects in vitro, necessitating further investigation into safety profiles and therapeutic windows.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing 2,5-Diiodoaniline with high purity?

- Methodological Answer : Synthesis typically involves iodination of aniline derivatives using iodine monochloride (ICl) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–5°C). Purification is achieved via recrystallization from ethanol/water mixtures. Characterization requires a combination of techniques:

- 1H/13C NMR : Confirm substitution pattern and aromatic proton integration .

- FT-IR : Identify N-H stretching (~3300 cm⁻¹) and C-I vibrational modes (500–600 cm⁻¹) .

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]+ at m/z 345) .

- Elemental Analysis : Ensure ≤0.3% deviation from theoretical C/H/N/I ratios .

Q. How do solvent polarity and temperature influence the solubility and stability of this compound?

- Methodological Answer : Solubility is highest in halogenated solvents (e.g., dichloromethane) and polar aprotic solvents (e.g., DMSO) due to dipole interactions. Stability tests under varying temperatures (25–60°C) and light exposure should include:

- HPLC-UV Monitoring : Track decomposition products (e.g., deiodinated byproducts) over 72 hours .

- Thermogravimetric Analysis (TGA) : Assess thermal degradation thresholds (>150°C recommended for storage) .

Q. What analytical techniques are most reliable for quantifying this compound in complex matrices?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water (70:30) mobile phase. Calibration curves (R² ≥ 0.995) should span 0.1–100 µg/mL, with limits of detection (LOD) ≤0.05 µg/mL .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Use Gaussian09/B3LYP with a 6-311++G(d,p) basis set to calculate:

- Frontier Molecular Orbitals (HOMO/LUMO) : Identify sites for electrophilic/nucleophilic attack .

- Iodine Substituent Effects : Compare charge distribution with mono-iodinated analogs to explain regioselectivity .

- Validate predictions experimentally via Suzuki-Miyaura coupling with arylboronic acids, monitoring yields and side products .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. X-ray crystallography)?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational isomerism in solution) versus static crystal structures. Address via:

- Variable-Temperature NMR : Detect coalescence temperatures for conformational exchange .

- Single-Crystal XRD : Compare bond angles/Diiodo-group torsion angles with solution-phase DFT models .

Q. How can researchers design robust pharmacological assays to evaluate this compound’s bioactivity?

- Methodological Answer :

- In vitro assays : Use dose-response curves (1 nM–100 µM) with positive/negative controls (e.g., cisplatin for cytotoxicity).

- IC50 Determination : Fit data to a four-parameter logistic model using GraphPad Prism .

- Selectivity Screening : Test against kinase panels or receptor-binding assays to identify off-target effects .

Q. What environmental degradation pathways are relevant for this compound, and how are they analyzed?

- Methodological Answer : Conduct photolysis studies under simulated sunlight (λ > 290 nm) in aqueous buffers (pH 4–9). Monitor via:

- LC-HRMS : Identify transformation products (e.g., iodide release, hydroxylated derivatives) .

- Ecotoxicity Assays : Use Daphnia magna or algal models to assess LC50/EC50 values .

Q. Data Presentation & Reproducibility Guidelines

- Tables/Figures : Present processed data (e.g., kinetic rates, statistical comparisons) in tables; raw data belong in supplements .

- Statistical Validation : Report mean ± SD (n ≥ 3), ANOVA for multi-group comparisons, and p-values with correction for multiple testing .

- Reproducibility : Document synthetic procedures, instrument parameters (e.g., NMR frequency, HPLC gradients), and purity thresholds in supplementary materials .

Properties

IUPAC Name |

2,5-diiodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5I2N/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWZSMVWOAJMFHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5I2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30615388 | |

| Record name | 2,5-Diiodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30615388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64085-53-6 | |

| Record name | 2,5-Diiodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30615388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.